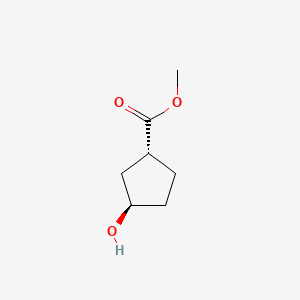

Methyl trans-3-hydroxycyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chiral Synthon: A Technical Guide to the Discovery and Strategic Application of Methyl trans-3-Hydroxycyclopentane-1-carboxylate

Abstract

Methyl trans-3-hydroxycyclopentane-1-carboxylate, a deceptively simple-looking molecule, holds a significant position in the landscape of modern organic synthesis and drug development. Its rigid cyclopentane core, adorned with strategically placed hydroxyl and carboxylate functionalities in a defined trans stereochemical relationship, renders it a valuable chiral building block. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis with a focus on stereocontrol, and its pivotal role as a precursor to high-value therapeutic agents, including prostaglandins and carbocyclic nucleosides. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chiral synthon.

Historical Context: From Cyclopentane's Discovery to a Key Synthetic Intermediate

The story of methyl trans-3-hydroxycyclopentane-1-carboxylate is intrinsically linked to the broader history of cyclopentane chemistry. The journey began in 1893 with the first preparation of the parent cycloalkane, cyclopentane, by the German chemist Johannes Wislicenus.[1] This foundational discovery paved the way for the exploration of functionalized cyclopentane derivatives throughout the 20th century.

Early synthetic methodologies for cyclopentanecarboxylic acid derivatives, emerging in the mid-20th century, often involved multi-step sequences commencing from cyclopentanone.[1] A notable early approach, for instance, involved the formation of a cyanohydrin from cyclopentanone, followed by dehydration and subsequent hydrolysis to yield 1-cyclopentenecarboxylic acid.[1] These pioneering efforts established the fundamental chemical transformations necessary to access more complex cyclopentane structures, including hydroxylated esters like methyl trans-3-hydroxycyclopentane-1-carboxylate.

While a singular, seminal publication marking the "discovery" of this specific molecule remains elusive in historical records, its emergence as a key synthetic intermediate is closely tied to the groundbreaking work on prostaglandins in the 1960s and 1970s. The research groups of E.J. Corey and others, in their quest for the total synthesis of these potent biological signaling molecules, required chiral building blocks that could provide the stereochemically rich cyclopentane core of prostaglandins.[2][3][4][5] It is within this context of complex natural product synthesis that methyl trans-3-hydroxycyclopentane-1-carboxylate and its derivatives transitioned from chemical curiosities to indispensable tools in the synthetic organic chemist's arsenal.

The Synthetic Challenge: Mastering Stereoselectivity

The synthetic utility of methyl trans-3-hydroxycyclopentane-1-carboxylate is critically dependent on the precise control of its stereochemistry. The trans relationship between the hydroxyl and the methyl carboxylate groups is paramount for its successful application in the synthesis of various target molecules. The primary and most widely adopted strategy for its preparation involves the stereoselective reduction of the readily available precursor, methyl 3-oxocyclopentane-1-carboxylate.

Stereoselective Reduction of Methyl 3-Oxocyclopentane-1-carboxylate

The key to achieving the desired trans isomer lies in the careful selection of the reducing agent and reaction conditions. The rationale behind the preferential formation of the trans product is rooted in sterics. The hydride-delivering agent approaches the carbonyl group from the less sterically hindered face of the cyclopentanone ring, which is anti to the ester group at the 1-position.

Caption: Stereoselective reduction of methyl 3-oxocyclopentane-1-carboxylate.

A variety of reducing agents have been employed for this transformation, each offering different levels of stereoselectivity and operational simplicity.

| Reducing Agent | Solvent | Temperature (°C) | trans:cis Ratio | Yield (%) | Reference |

| Sodium borohydride (NaBH₄) | Methanol | 0 | >4:1 | >78 | |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | THF | -78 | 9:1 | High | |

| L-Selectride® | THF | -78 | >99:1 | High | General knowledge from advanced organic chemistry textbooks. |

| K-Selectride® | THF | -78 | >99:1 | High | General knowledge from advanced organic chemistry textbooks. |

Table 1: Comparison of Reducing Agents for the Synthesis of Methyl trans-3-Hydroxycyclopentane-1-carboxylate.

While sodium borohydride offers a cost-effective and operationally simple method, more sterically demanding reducing agents like L-Selectride® and K-Selectride® provide significantly higher diastereoselectivity, which is often crucial for pharmaceutical applications where isomeric purity is a critical quality attribute.

Experimental Protocol: Synthesis of Methyl trans-3-Hydroxycyclopentane-1-carboxylate via Sodium Borohydride Reduction

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound using a common and reliable procedure.

Materials:

-

Methyl 3-oxocyclopentane-1-carboxylate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 3-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0 - 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of acetic acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure methyl trans-3-hydroxycyclopentane-1-carboxylate.

Self-Validation: The purity and stereochemical identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparing the data with literature values. The trans and cis isomers can be distinguished by the coupling constants of the protons on the cyclopentane ring in the ¹H NMR spectrum.

Applications in Drug Development: A Gateway to Prostaglandins and Carbocyclic Nucleosides

The true value of methyl trans-3-hydroxycyclopentane-1-carboxylate lies in its role as a versatile chiral starting material for the synthesis of complex and biologically active molecules.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction. Their complex structures, featuring a cyclopentane core with two side chains and multiple stereocenters, present a formidable synthetic challenge.

Methyl trans-3-hydroxycyclopentane-1-carboxylate serves as a precursor to the famed Corey lactone , a key intermediate in the Corey synthesis of prostaglandins.[2][3][4][5] The synthesis involves the transformation of the hydroxyl and ester functionalities of the starting material to introduce the necessary functional groups for the elaboration of the prostaglandin side chains.

Caption: Role in Prostaglandin Synthesis.

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability to the molecule, as the glycosidic bond is replaced by a more robust carbon-carbon bond.

Methyl trans-3-hydroxycyclopentane-1-carboxylate is a key starting material for the synthesis of a variety of carbocyclic nucleosides, including the anti-HIV agent Carbovir . The synthesis leverages the stereochemistry of the starting material to establish the correct stereochemical configuration of the final drug molecule.

Caption: Pathway to Carbocyclic Nucleosides.

The synthesis of these antiviral agents from methyl trans-3-hydroxycyclopentane-1-carboxylate underscores the importance of this chiral synthon in addressing significant human health challenges.

Conclusion

Methyl trans-3-hydroxycyclopentane-1-carboxylate has evolved from a molecule with roots in the early explorations of alicyclic chemistry to a cornerstone of modern asymmetric synthesis. Its efficient and stereocontrolled synthesis, primarily through the reduction of its keto-precursor, has made it readily accessible for a wide range of applications. Its pivotal role as a chiral building block in the synthesis of prostaglandins and carbocyclic nucleosides highlights its profound impact on the field of medicinal chemistry and drug development. This guide has aimed to provide a comprehensive overview of the history, synthesis, and application of this remarkable molecule, offering both foundational knowledge and practical insights for the scientific community.

References

-

Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]

-

Corey, E. J., Albonico, S. M., Koelliker, U., Schaaf, T. K., & Varma, R. K. (1971). New reagents for stereoselective carbonyl reduction. An improved synthetic route to the primary prostaglandins. Journal of the American Chemical Society, 93(6), 1491–1493. [Link]

-

Tănase, C., & Pârvu, M. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1996).

Sources

- 1. Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem [benchchem.com]

- 2. Sci-Hub: are you are robot? [sci-hub.fr]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl trans-3-Hydroxycyclopentane-1-carboxylate: A Key Chiral Building Block in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Cyclopentane Derivative

Methyl trans-3-hydroxycyclopentane-1-carboxylate is a bifunctional organic molecule that has garnered significant attention in the field of synthetic organic chemistry. Its rigid cyclopentane core, coupled with the stereospecific trans orientation of its hydroxyl and methyl ester functionalities, makes it a valuable chiral building block. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its role in the synthesis of complex molecules of medicinal importance, such as prostaglandins.

The strategic importance of this molecule lies in its pre-defined stereochemistry and the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or act as an electrophile. This versatility allows for the sequential and controlled introduction of new functionalities, a critical aspect in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of Methyl trans-3-hydroxycyclopentane-1-carboxylate

| Property | Value | Source(s) |

| IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | [1] |

| CAS Number | 79590-84-4 (trans-isomer) | [1] |

| Molecular Formula | C₇H₁₂O₃ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Colorless oil | [2] |

| Boiling Point | Not experimentally determined for the target molecule. A related compound, 3-methylcyclopentanone, has a boiling point of 139–140°C.[1] | |

| Melting Point | Not available | [1] |

| Solubility | Soluble in organic solvents. | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy protons of the ester group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the protons of the cyclopentane ring. The coupling patterns and chemical shifts of the cyclopentane protons would be complex due to their diastereotopic nature.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester (around 175 ppm), the carbon attached to the hydroxyl group (in the 70-80 ppm range), the methoxy carbon (around 52 ppm), and the aliphatic carbons of the cyclopentane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1730 cm⁻¹ will indicate the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol will appear in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, M-31), a hydroxyl group (-OH, M-17), or a water molecule (-H₂O, M-18).

Synthesis Methodologies: Accessing a Key Chiral Intermediate

The synthesis of methyl trans-3-hydroxycyclopentane-1-carboxylate can be achieved through several strategic routes. The choice of method often depends on the desired stereochemical purity and the scale of the reaction.

Stereoselective Reduction of Methyl 3-Oxocyclopentane-1-carboxylate

A common and efficient method involves the stereoselective reduction of the corresponding keto-ester, methyl 3-oxocyclopentane-1-carboxylate. The use of specific reducing agents can favor the formation of the trans isomer.

Workflow for Stereoselective Reduction:

Caption: Stereoselective reduction of a keto-ester to the target alcohol.

Detailed Protocol:

-

Reaction Setup: A solution of methyl 3-oxocyclopentane-1-carboxylate in a suitable solvent (e.g., methanol or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

-

Reduction: A solution of a stereoselective reducing agent, such as sodium borohydride (often yielding a mixture of isomers) or a bulkier reagent like L-Selectride® for higher trans selectivity, is added dropwise to the stirred solution of the keto-ester. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired methyl trans-3-hydroxycyclopentane-1-carboxylate.

Causality in Experimental Choices: The choice of reducing agent is critical for achieving high stereoselectivity. Bulkier reducing agents, like L-Selectride®, approach the ketone from the less sterically hindered face, leading to the preferential formation of the trans alcohol. The low reaction temperature helps to enhance this selectivity by minimizing competing, less selective reaction pathways.

Esterification of trans-3-Hydroxycyclopentane-1-carboxylic Acid

An alternative route is the direct esterification of trans-3-hydroxycyclopentane-1-carboxylic acid. This method is straightforward but requires the prior synthesis or commercial availability of the corresponding carboxylic acid.

Workflow for Fischer Esterification:

Caption: Synthesis via Fischer esterification of the corresponding carboxylic acid.

Detailed Protocol:

-

Reaction Setup: trans-3-Hydroxycyclopentane-1-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Esterification: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, can also be employed to increase the yield.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a weak base (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed and dried. The final product can be purified by distillation under reduced pressure or by column chromatography.

Applications in Drug Development and Complex Molecule Synthesis

The primary application of methyl trans-3-hydroxycyclopentane-1-carboxylate is as a chiral precursor in the synthesis of prostaglandins and their analogues. Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals and are the targets of numerous drugs.

Synthesis of the Corey Lactone

A pivotal intermediate in many prostaglandin syntheses is the "Corey lactone." Methyl trans-3-hydroxycyclopentane-1-carboxylate can be a starting material for the synthesis of this key structure. The synthesis involves a series of transformations that capitalize on the reactivity of the hydroxyl and ester groups.

Conceptual Pathway to a Corey Lactone Intermediate:

Caption: A conceptual pathway from the title compound to a Corey lactone intermediate.

The synthesis of the Corey lactone from methyl trans-3-hydroxycyclopentane-1-carboxylate typically involves protection of the secondary alcohol, reduction of the ester to a primary alcohol, oxidation of this primary alcohol to an aldehyde, and subsequent functional group manipulations to form the bicyclic lactone structure. This highlights the utility of the starting material's pre-defined stereochemistry, which is carried through to the final complex product.

Safety and Handling

Conclusion

Methyl trans-3-hydroxycyclopentane-1-carboxylate is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and the presence of two key functional groups with orthogonal reactivity make it an ideal starting material for the synthesis of complex molecules, most notably prostaglandins. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and drug development.

References

-

PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (2025-08-25). CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

Pop, F. M., & Drăghici, C. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 23(10), 2649. [Link]

-

Hayashi, Y., Sug, Y., & Umekubo, N. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1373–1378. [Link]

-

Tănase, C. I., & Drăghici, C. (2014). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 59(7-8), 633-639. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]

- Tănase, C. I., & Drăghici, C. (2014). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 59(7-8), 633-639.

- Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.

-

PubChem. (n.d.). Methyl 3-phenylcyclopentane-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Isomers of Methyl 3-Hydroxycyclopentane-1-carboxylate

Abstract

Methyl 3-hydroxycyclopentane-1-carboxylate is a chiral molecule of significant interest in medicinal chemistry and as a versatile building block in organic synthesis. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its stereochemical configuration. This technical guide provides a comprehensive analysis of the stereoisomers of methyl 3-hydroxycyclopentane-1-carboxylate, detailing their nomenclature, stereochemical relationships, and methods for their synthesis and separation. We will delve into the principles of stereoselective synthesis, including diastereoselective reductions and asymmetric conjugate additions. Furthermore, this guide will present detailed protocols for the analytical and preparative separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Finally, we will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the Karplus relationship, for the unambiguous differentiation of cis and trans diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the stereochemical nuances of this important molecule.

Introduction: The Significance of Chirality in Methyl 3-Hydroxycyclopentane-1-carboxylate

Methyl 3-hydroxycyclopentane-1-carboxylate possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The spatial arrangement of the hydroxyl and methyl carboxylate groups, designated as either cis (on the same face of the ring) or trans (on opposite faces), defines the diastereomeric relationship. The absolute configuration at each stereocenter (R or S) defines the enantiomeric relationship.

The biological and chemical properties of these stereoisomers can vary significantly. In drug development, it is common for one enantiomer of a chiral molecule to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. Therefore, the ability to selectively synthesize and isolate single stereoisomers is of paramount importance. This guide will provide the foundational knowledge and practical methodologies to navigate the stereochemical landscape of methyl 3-hydroxycyclopentane-1-carboxylate.

The Stereoisomers of Methyl 3-Hydroxycyclopentane-1-carboxylate

The four stereoisomers of methyl 3-hydroxycyclopentane-1-carboxylate are:

-

(trans)-isomers (enantiomeric pair):

-

(1R, 3R)-methyl 3-hydroxycyclopentane-1-carboxylate

-

(1S, 3S)-methyl 3-hydroxycyclopentane-1-carboxylate

-

-

(cis)-isomers (enantiomeric pair):

-

(1R, 3S)-methyl 3-hydroxycyclopentane-1-carboxylate

-

(1S, 3R)-methyl 3-hydroxycyclopentane-1-carboxylate

-

The relationship between these isomers can be visualized as follows:

Caption: Stereochemical relationships of the four isomers.

Stereoselective Synthesis Strategies

The controlled synthesis of a specific stereoisomer of methyl 3-hydroxycyclopentane-1-carboxylate requires a stereoselective approach. The most common precursor for these syntheses is methyl 3-oxocyclopentanecarboxylate.

Diastereoselective Reduction of Methyl 3-Oxocyclopentanecarboxylate

The reduction of the ketone in methyl 3-oxocyclopentanecarboxylate can lead to either the cis or trans diastereomer. The stereochemical outcome is dependent on the steric hindrance of the reducing agent and the reaction conditions.

-

Synthesis of the trans-Isomer: Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), favor hydride attack from the less hindered face of the cyclopentanone ring, leading to the formation of the trans-isomer as the major product.

-

Synthesis of the cis-Isomer: Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), can result in a mixture of cis and trans isomers, often with a preference for the cis product under specific conditions.

Asymmetric Synthesis of Enantiomerically Pure Isomers

To obtain a single enantiomer, an asymmetric synthesis is required. This can be achieved through several methods, including the use of chiral reducing agents or asymmetric conjugate addition reactions.

A notable approach involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester precursor, such as tert-butyl (±)-3-methylcyclopentene-1-carboxylate. This method has been shown to proceed with high levels of stereocontrol and enantiorecognition.[1]

Experimental Protocol: Asymmetric Conjugate Addition (Conceptual Workflow)

-

Preparation of the Chiral Lithium Amide: A chiral amine, such as (S)-N-benzyl-N-α-methylbenzylamine, is treated with a strong base like n-butyllithium in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to generate the chiral lithium amide.

-

Conjugate Addition: The α,β-unsaturated ester precursor is added to the solution of the chiral lithium amide, and the reaction is allowed to proceed at low temperature.

-

Diastereoselective Protonation: The resulting enolate is quenched with a proton source to establish the stereocenter at the C1 position.

-

Purification and Deprotection: The diastereomeric products are separated by chromatography. Subsequent deprotection steps, such as hydrogenolysis to remove benzyl groups and ester hydrolysis, yield the enantiomerically enriched target molecule.

Caption: Conceptual workflow for asymmetric synthesis.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, chiral HPLC is a powerful technique for both analytical quantification of enantiomeric excess (ee) and preparative isolation of pure enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds.[2]

Experimental Protocol: Chiral HPLC Separation of trans-Methyl 3-hydroxycyclopentane-1-carboxylate Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, for example, a Chiralpak® or Chiralcel® column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and enantiomers.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for the ester carbonyl group).

-

Method Development:

-

Begin with a standard mobile phase composition, such as 90:10 (v/v) n-hexane:isopropanol.

-

Inject a solution of the racemic mixture.

-

If no separation is observed, systematically vary the ratio of the alcohol modifier.

-

For basic or acidic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.

-

Data Presentation: Representative Chiral HPLC Separation Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | n-Hexane / Isopropanol (ratio to be optimized) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Spectroscopic Analysis: Differentiating cis and trans Isomers by ¹H NMR

¹H NMR spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers of methyl 3-hydroxycyclopentane-1-carboxylate. The key to this differentiation lies in the analysis of the vicinal coupling constants (³J) between the protons on C1, C2, and C3. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3]

In cyclopentane systems, the ring is not planar and undergoes pseudorotation. However, on average, the dihedral angles between vicinal protons in the trans isomer are different from those in the cis isomer.

-

trans-Isomer: The protons on C1 and C2, and C2 and C3, can adopt anti-periplanar or gauche conformations, leading to a range of coupling constants.

-

cis-Isomer: The protons on C1 and C2, and C2 and C3, are restricted to gauche conformations, which generally results in smaller coupling constants compared to the anti-periplanar arrangement.

Generally, a larger ³J value for the coupling between the proton at C1 and the adjacent protons at C2, and between the proton at C3 and the adjacent protons at C2, is indicative of a trans relationship between the substituents at C1 and C3.

Data Presentation: Expected ¹H NMR Coupling Constant Ranges

| Isomer | Dihedral Angle (H-C1-C2-H & H-C2-C3-H) | Expected ³J (Hz) |

| cis | gauche (~60°) | Smaller (typically 2-5 Hz) |

| trans | anti (~180°) and gauche (~60°) | Larger (can be > 7 Hz) |

Conclusion

The stereochemistry of methyl 3-hydroxycyclopentane-1-carboxylate is a critical determinant of its chemical and biological properties. A thorough understanding of its stereoisomers, coupled with robust methods for their stereoselective synthesis and separation, is essential for its application in research and development. This guide has provided a detailed overview of the four stereoisomers, strategies for their synthesis, and analytical techniques for their separation and characterization. The protocols and data presented herein serve as a valuable resource for scientists working with this versatile chiral building block.

References

- Cremer, D., & Wu, A. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 107(21), 4241–4254.

- Bunnage, M. E., Chippindale, A. M., Davies, S. G., Parkin, R. M., Smith, A. D., & Withey, J. M. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(21), 3698–3711.

- Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450.

-

PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

- MDPI. (2010). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 15(12), 9133-9143.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

"Methyl trans-3-hydroxycyclopentane-1-carboxylate" CAS number 79590-84-4

An In-depth Technical Guide to Methyl trans-3-hydroxycyclopentane-1-carboxylate

Abstract

Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS No. 79590-84-4) is a valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a cyclopentane core with hydroxyl and methyl ester functionalities in a trans configuration, makes it a critical intermediate in the synthesis of complex molecules, most notably prostaglandins and their analogues. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, methods for its characterization, and a discussion of its significant applications in research and drug development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their work.

Introduction and Strategic Importance

In the landscape of medicinal chemistry and asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount. Methyl trans-3-hydroxycyclopentane-1-carboxylate serves as an exemplary chiral synthon, providing a rigid cyclopentane scaffold with two distinct functional groups for orthogonal chemical manipulation. The trans relationship between the C1-ester and C3-hydroxyl groups is particularly crucial, as this stereochemistry is a common motif in a variety of biologically active natural products.[1] Its primary utility lies in its role as a precursor for creating more elaborate molecular architectures, where precise control of stereochemistry is essential for achieving desired biological activity.[1]

Physicochemical and Structural Properties

Precise identification of this molecule is critical, as its cis isomer (CAS 79598-73-5) possesses different physical properties and may lead to undesired stereochemical outcomes in a synthetic sequence.[1] The IUPAC name, which includes the stereochemical descriptors, is methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate.[1]

| Property | Value | Source |

| CAS Number | 79590-84-4 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Liquid (typical) | |

| IUPAC Name | methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | [1] |

| cis-Isomer CAS | 79598-73-5 | [1] |

Stereoselective Synthesis: Mechanism and Protocol

The most reliable and widely adopted method for preparing Methyl trans-3-hydroxycyclopentane-1-carboxylate is the stereoselective reduction of the corresponding ketone, methyl 3-oxocyclopentanecarboxylate.[1]

The Causality of Stereoselection

The key to achieving the desired trans product lies in the choice of the reducing agent and reaction conditions. A hydride reagent, such as sodium borohydride (NaBH₄), will preferentially attack the carbonyl from the less sterically hindered face of the molecule. The methyl ester group at the C1 position is sterically demanding. Consequently, the hydride attacks the C3-ketone from the opposite face (anti-attack) to minimize steric repulsion, resulting in the formation of a hydroxyl group in the trans position relative to the ester. While more complex reagents like lithium tri-tert-butoxyaluminum hydride can offer an even higher trans:cis ratio (e.g., 9:1), NaBH₄ in methanol provides a cost-effective and operationally simple method that delivers good yields (often >78%) and high diastereoselectivity.[1]

Caption: Workflow for the stereoselective synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the commercially available methyl 3-oxocyclopentanecarboxylate.

Materials:

-

Methyl 3-oxocyclopentanecarboxylate (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.0-1.2 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (Sat. NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: Dissolve methyl 3-oxocyclopentanecarboxylate (e.g., 5.0 g, 35.2 mmol) in anhydrous methanol (70 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

-

Hydride Addition: Slowly add sodium borohydride (e.g., 1.4 g, 37.0 mmol) portion-wise over 15-20 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 1:1 v/v). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of glacial acetic acid until gas evolution ceases. This step neutralizes the excess borohydride and the resulting borate esters.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with Sat. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash removes residual acetic acid, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of trans and cis isomers, typically as a colorless to pale yellow oil. The trans isomer is the major product.

Protocol: Purification

Purification is essential to isolate the desired trans isomer from the minor cis isomer and any residual impurities.

Procedure:

-

Chromatography Setup: Prepare a flash chromatography column with silica gel. The column size should be appropriate for the amount of crude product (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

-

Elution: Elute the column with a hexane/ethyl acetate gradient. Start with a low polarity mixture (e.g., 4:1 hexane:EtOAc) and gradually increase the polarity. The trans isomer is typically less polar and will elute before the cis isomer.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure trans isomer.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl trans-3-hydroxycyclopentane-1-carboxylate with >98% purity.[1]

Spectroscopic Characterization

Full characterization is necessary to confirm the structure and stereochemistry of the final product. While detailed, peer-reviewed spectral data for this specific compound is not widely published, its structure can be confirmed by standard spectroscopic methods. The expected spectral features are outlined below.

| Method | Functional Group | Expected Signal / Absorption Band |

| ¹H NMR | -OH | Broad singlet, δ ~1.5-3.5 ppm (can exchange with D₂O) |

| -OCH ₃ (Ester) | Singlet, δ ~3.7 ppm (3H) | |

| -CH OH | Multiplet, δ ~4.0-4.3 ppm (1H) | |

| -CH CO₂Me | Multiplet, δ ~2.7-3.0 ppm (1H) | |

| Cyclopentane -CH ₂- | Multiplets, δ ~1.5-2.2 ppm (6H) | |

| ¹³C NMR | C =O (Ester) | δ ~175-177 ppm |

| -C HOH | δ ~70-75 ppm | |

| -OC H₃ | δ ~51-53 ppm | |

| -C HCO₂Me | δ ~40-45 ppm | |

| Cyclopentane -C H₂- | δ ~25-40 ppm | |

| FT-IR | O-H Stretch | Broad band, 3200-3600 cm⁻¹ |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |

| C=O Stretch (Ester) | Strong, sharp band, ~1730 cm⁻¹ | |

| C-O Stretch | 1000-1300 cm⁻¹ |

Expertise Note: In ¹H NMR, the key to confirming the trans stereochemistry often lies in the coupling constants (J-values) between the protons at C1 and C3 with their neighbors, although this can be complex in a five-membered ring. The distinct chemical shifts for the protons on the carbons bearing the functional groups (-CHOH and -CHCO₂Me) are the primary indicators of a successful reaction.

Applications in Drug Development and Synthesis

Methyl trans-3-hydroxycyclopentane-1-carboxylate is not typically a final drug product but rather a crucial intermediate. Its functional groups—a secondary alcohol and an ester—are ideal handles for further synthetic elaboration.

-

Prostaglandin Synthesis: Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Many, such as Latanoprost and Travoprost, contain a functionalized cyclopentane core. This building block provides the correct stereochemical framework for the C-ring of these complex molecules.[2][3] The hydroxyl group can be protected, oxidized, or used as a handle to introduce the α-chain, while the ester can be reduced or hydrolyzed to build the ω-chain.

-

Chiral Building Block: Beyond prostaglandins, it serves as a versatile starting material for a wide range of chiral molecules.[4] The hydroxyl group can be converted into other functionalities (amines, halides) via substitution reactions, and the ester can be modified to create amides or other carboxylic acid derivatives.[1]

-

Enzyme and Metabolism Studies: The compound can be used as a substrate or a reference standard in biochemical studies involving enzyme-catalyzed reactions and metabolic pathways.[1]

Caption: Role as a versatile intermediate for complex target synthesis.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

Methyl trans-3-hydroxycyclopentane-1-carboxylate is a cornerstone chiral building block for modern synthetic chemistry. Its value is derived from its stereochemically defined structure, which is accessible through a straightforward and diastereoselective reduction. Understanding the principles behind its synthesis, purification, and characterization allows researchers to confidently employ this synthon in the construction of complex, high-value molecules for pharmaceutical and biological applications. The protocols and data presented in this guide serve as a reliable foundation for its effective utilization in the laboratory.

References

-

Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2020). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. (1972). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2009). MDPI. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Methyl trans-3-hydroxycyclopentane-1-carboxylate (C₇H₁₂O₃): Synthesis, Analysis, and Application

Abstract

Methyl trans-3-hydroxycyclopentane-1-carboxylate is a versatile chiral building block of significant interest to the pharmaceutical and fine chemical industries. Its distinct stereochemistry and bifunctional nature—possessing both a hydroxyl group and a methyl ester on a cyclopentane scaffold—make it a valuable precursor for a range of complex molecular targets, most notably prostaglandins and their analogues. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to detailed, field-tested protocols for its synthesis and analysis. We will delve into the causality behind strategic synthetic choices, particularly concerning stereochemical control, and highlight its pivotal role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the Corey lactone. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic intermediate.

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex, stereochemically-defined molecules is paramount. Chiral synthons, or building blocks, are the foundational elements that enable chemists to assemble sophisticated molecular architectures with precision. Methyl trans-3-hydroxycyclopentane-1-carboxylate stands out as a particularly strategic intermediate.[1] The cyclopentane ring is a common motif in a vast array of biologically active natural products and synthetic drugs. The "trans" orientation of the hydroxyl and carboxylate groups in this molecule provides a rigid and predictable three-dimensional framework, which is crucial for designing molecules that fit precisely into the binding sites of biological targets like enzymes and receptors.

The primary driver for the extensive study and application of this compound is its role as a precursor in the synthesis of prostaglandins.[2][3] Prostaglandins are a class of lipid compounds that exhibit a wide range of hormone-like physiological effects, including the regulation of blood pressure, inflammation, and uterine contractions.[2][4] Consequently, synthetic prostaglandin analogues are used clinically to treat conditions such as glaucoma, pulmonary hypertension, and peptic ulcers.[5] The efficient and stereocontrolled synthesis of these drugs is a major focus of pharmaceutical research and manufacturing, and it often begins with intermediates like Methyl trans-3-hydroxycyclopentane-1-carboxylate.

This guide will provide the necessary technical details to empower researchers to effectively synthesize, purify, analyze, and strategically deploy this valuable molecule in their own research and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. The data presented below have been compiled from reputable chemical data sources and are essential for planning reactions, purification procedures, and analytical methods.

Table 1: Physicochemical Properties of Methyl trans-3-hydroxycyclopentane-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][6][7][8] |

| Molecular Weight | 144.17 g/mol | [6][9] |

| CAS Number | 32811-76-0 (for the racemate) | [6][8] |

| CAS Number (1R,3S)-enantiomer | 174292-59-2 | [1][7] |

| Appearance | Colorless oil | [8] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | [1] |

| LogP (predicted) | 0.32 | [6] |

Spectroscopic Characterization:

Structural verification is non-negotiable. The expected spectroscopic data are as follows:

-

¹H NMR: Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), a multiplet for the proton on the carbon bearing the ester group (CH-CO₂Me), a singlet for the methyl ester protons (-OCH₃), and a series of multiplets for the remaining cyclopentane ring protons.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the two carbons bonded to oxygen (C-OH and C-CO₂Me), the methyl carbon of the ester, and the remaining aliphatic carbons of the cyclopentane ring.

-

IR Spectroscopy: Expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong, sharp absorption around 1730 cm⁻¹ for the C=O stretch of the ester.

-

Mass Spectrometry (MS): For the ethyl ester analogue, an [M+H]⁺ peak at m/z 159 has been reported, suggesting the methyl ester would show a corresponding peak at m/z 145.[10] Predicted MS adducts are available in public databases.[11]

Synthesis and Stereochemical Control

The synthesis of Methyl trans-3-hydroxycyclopentane-1-carboxylate presents a key challenge: controlling the stereochemistry to produce the desired trans isomer, and often, a single enantiomer. Various strategies have been developed to achieve this.

Synthetic Strategy: The Rationale for Stereocontrol

The choice of synthetic route is dictated by the desired stereochemical outcome. For many pharmaceutical applications, particularly in prostaglandin synthesis, a specific enantiomer, such as the (1R,3S) form, is required.[1][7] Using a racemic mixture would lead to the production of unwanted stereoisomers, which can be difficult and costly to separate later on and may have different or even adverse biological effects.

Common approaches to achieve stereocontrol include:

-

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction.

-

Resolution: Synthesizing a racemic mixture and then separating the enantiomers, often through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.[5][12]

A prevalent and robust method involves the stereospecific reduction of a ketone precursor. This approach leverages readily available reagents and provides excellent control over the trans configuration.

Detailed Experimental Protocol: Stereoselective Reduction

This protocol describes a representative synthesis of racemic Methyl trans-3-hydroxycyclopentane-1-carboxylate via the reduction of Methyl 3-oxocyclopentane-1-carboxylate. This method is chosen for its reliability and for illustrating the fundamental principle of diastereoselective reduction.

Workflow Diagram: Synthesis via Reduction

Caption: Workflow for the synthesis of the target compound via stereoselective reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-oxocyclopentane-1-carboxylate (10.0 g, 70.3 mmol) in methanol (100 mL).

-

Causality: Methanol is an excellent solvent for both the starting material and the reducing agent, and its protic nature facilitates the reduction mechanism.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

-

Causality: Cooling the reaction is critical to control the rate of reduction and improve the diastereoselectivity towards the desired trans product. Exothermic reactions can lead to side products if not properly managed.

-

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.33 g, 35.2 mmol) to the stirred solution in small portions over 30 minutes.

-

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the ester group. Adding it slowly prevents a rapid, uncontrolled exothermic reaction. The trans isomer is generally favored due to the hydride attacking from the less sterically hindered face of the cyclopentanone ring.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until gas evolution ceases and the pH is neutral (~pH 7). Alternatively, acetone can be added to consume excess NaBH₄.

-

Causality: This step is a critical safety measure to neutralize any unreacted, energetic NaBH₄ before workup and solvent removal.

-

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Causality: This liquid-liquid extraction separates the organic product from inorganic salts (like sodium borate) that are soluble in the aqueous phase.

-

-

Drying and Filtration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[10] Filter the drying agent and wash it with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure Methyl trans-3-hydroxycyclopentane-1-carboxylate as a colorless oil.

-

Causality: Column chromatography is essential to separate the target trans isomer from the minor cis isomer and any other impurities, ensuring high purity of the final product.

-

Role in Prostaglandin Synthesis: The Corey Lactone Pathway

The paramount application of enantiomerically pure Methyl trans-3-hydroxycyclopentane-1-carboxylate is as a key intermediate in the synthesis of the Corey lactone . The Corey lactone is a highly versatile precursor for a multitude of prostaglandins and their analogues.[2][13] The synthesis of prostaglandins via this pathway is a landmark achievement in organic chemistry.

The transformation involves several key steps that build upon the stereochemistry established in the initial cyclopentane ring. The hydroxyl group is typically protected, and the ester is then manipulated to introduce the two side chains characteristic of prostaglandins.

Logical Diagram: Pathway to Prostaglandins

Caption: The central role of the target compound in the synthesis of the Corey lactone and subsequent prostaglandins.

This pathway underscores the importance of the starting material's purity and defined stereochemistry. Each subsequent stereocenter in the final prostaglandin molecule is established relative to the centers present in the initial cyclopentane ring. Any deviation in the starting material's structure would lead to the wrong final product.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Methyl trans-3-hydroxycyclopentane-1-carboxylate and its precursors.

-

Hazard Identification: The compound may cause skin and serious eye irritation, as well as respiratory irritation.[14] It is also classified as a combustible liquid.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Methyl trans-3-hydroxycyclopentane-1-carboxylate is more than just a chemical compound; it is an enabling tool for the construction of complex, life-altering medicines. Its value lies in its precisely defined three-dimensional structure, which serves as a reliable foundation for multi-step synthetic campaigns. This guide has provided a technical overview of its properties, a detailed and rationalized protocol for its synthesis, and an illustration of its critical role in the synthesis of prostaglandins via the Corey lactone. By understanding the principles of its synthesis and application, researchers can confidently leverage this key intermediate to advance their projects in drug discovery and development.

References

- Benchchem. (n.d.). Methyl trans-3-hydroxycyclopentane-1-carboxylate.

-

PubChem. (n.d.). 3-Hydroxy-1-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113480506A - Preparation method of corey lactone diol.

-

Chemsrc. (n.d.). CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

Sliwka, H.-R., & Hamen, H.-J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2). Retrieved from [Link]

- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

-

Synthonix. (n.d.). methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

Arndt, H. C., et al. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-72. Retrieved from [Link]

-

Cave, R. J., et al. (1982). Synthesis of (±)-prostaglandin I2 methyl ester and its 15-epimer from 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate (C7H12O3). Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Practical Applications of Prostaglandins and their Synthesis Inhibitors. Retrieved from [Link]

Sources

- 1. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester | CAS 174292-59-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical Applications of Prostaglandins and their Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 6. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]

- 7. Synthonix, Inc > 174292-59-2 | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate [synthonix.com]

- 8. methyl 3-hydroxycyclopentane-1-carboxylate 97% | CAS: 32811-76-0 | AChemBlock [achemblock.com]

- 9. Methyl 2-hydroxycyclopentanecarboxylate | C7H12O3 | CID 14165922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 11. PubChemLite - Methyl 1-hydroxycyclopentane-1-carboxylate (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 12. Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Methyl 1-hydroxycyclopentane-1-carboxylate | C7H12O3 | CID 244662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl trans-3-hydroxycyclopentane-1-carboxylate: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Examination of the Chiral Building Block: Methyl trans-3-hydroxycyclopentane-1-carboxylate

This technical guide provides a detailed overview of the spectroscopic properties of Methyl trans-3-hydroxycyclopentane-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Methyl trans-3-hydroxycyclopentane-1-carboxylate

Methyl trans-3-hydroxycyclopentane-1-carboxylate, with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and a methyl ester group in a trans configuration.[1] The specific stereochemistry of this compound, denoted by the IUPAC name methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate, is crucial for its application as a chiral building block in asymmetric synthesis.[1] Its unique structural features make it a valuable precursor for the synthesis of prostaglandins, carbocyclic nucleosides, and other biologically active molecules. The Chemical Abstracts Service (CAS) has assigned the number 79590-84-4 to the trans isomer of this compound.[1]

Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of Methyl trans-3-hydroxycyclopentane-1-carboxylate in research and manufacturing settings. This guide will delve into the expected spectroscopic signatures of this molecule.

General Spectroscopic Workflow

The structural confirmation of Methyl trans-3-hydroxycyclopentane-1-carboxylate relies on a synergistic application of multiple spectroscopic techniques. The typical workflow for analysis is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Methyl trans-3-hydroxycyclopentane-1-carboxylate, including its stereochemistry.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -OCH₃ | ~3.7 | Singlet | 3H | - |

| H-3 | ~4.1-4.3 | Multiplet | 1H | |

| H-1 | ~2.7-2.9 | Multiplet | 1H | |

| Cyclopentane Ring Protons | ~1.5-2.2 | Multiplets | 6H | |

| -OH | Variable | Broad Singlet | 1H |

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for initial analysis. However, the hydroxyl proton signal can be broad and its chemical shift is concentration and temperature-dependent. To sharpen the -OH signal and observe its coupling to adjacent protons, a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.

-

2D NMR Techniques: For unambiguous assignment of all proton signals and to confirm the trans stereochemistry, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. COSY will reveal the coupling relationships between adjacent protons on the cyclopentane ring, while NOESY can show through-space interactions, which are critical for stereochemical assignment.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~175 |

| C-3 (C-OH) | ~70-75 |

| -OCH₃ | ~52 |

| C-1 | ~45-50 |

| Other Cyclopentane Carbons | ~25-40 |

Experimental Considerations:

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the cyclopentane ring carbons.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Methyl trans-3-hydroxycyclopentane-1-carboxylate.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600-3200 | Broad, Strong |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-O Stretch (Ester & Alcohol) | 1300-1000 | Strong |

Protocol for IR Analysis:

A standard protocol involves preparing a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis by transmission IR spectroscopy. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a more straightforward sample analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrometry Data:

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 144 | Molecular Ion |

| [M - OCH₃]⁺ | 113 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 85 | Loss of the carbomethoxy group |

| [M - H₂O]⁺ | 126 | Loss of water |

Experimental Workflow for MS Analysis:

Causality in Technique Selection:

-

Electron Ionization (EI): EI is a common technique that provides a characteristic fragmentation pattern, which is useful for structural elucidation and library matching.

-

Electrospray Ionization (ESI): ESI is a softer ionization technique that is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight of the compound via the observation of the molecular ion or protonated molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of Methyl trans-3-hydroxycyclopentane-1-carboxylate. The data presented in this guide, while based on established principles of organic spectroscopy, should be confirmed with experimentally acquired spectra for any given sample. This foundational spectroscopic understanding is essential for any researcher or professional working with this important chiral building block.

References

Sources

An In-depth Technical Guide to the Physical Properties of Methyl trans-3-hydroxycyclopentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-3-hydroxycyclopentane-1-carboxylate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a cyclopentane ring with a hydroxyl group and a methyl ester in a trans configuration, makes it a valuable chiral building block for the synthesis of complex organic molecules and active pharmaceutical ingredients. The stereochemistry of the molecule, with the hydroxyl and carboxylate groups on opposite faces of the cyclopentane ring, imparts specific conformational properties that are crucial for its application in stereoselective synthesis and as a precursor in drug development.[1]

This technical guide provides a comprehensive overview of the key physical properties of methyl trans-3-hydroxycyclopentane-1-carboxylate, supported by experimental protocols and an analysis of the underlying principles governing these characteristics.

Chemical Structure and Identification

-

IUPAC Name: methyl trans-3-hydroxycyclopentane-1-carboxylate

-

Molecular Formula: C₇H₁₂O₃[2]

-

CAS Number: 32811-76-0 (for the general structure), 79598-73-5 (for the cis-isomer)[2][4]

-

Appearance: Colorless to light yellow liquid[5]

The trans configuration indicates that the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups are on opposite sides of the cyclopentane ring plane. This stereochemical arrangement is critical as it dictates the molecule's three-dimensional shape and, consequently, its interaction with other molecules, which is of paramount importance in drug design and chiral synthesis.[1]

Physicochemical Properties

The physical properties of methyl trans-3-hydroxycyclopentane-1-carboxylate are fundamental to its handling, purification, and application in synthesis.

| Property | Value | Source |

| Boiling Point | 106 °C at 15 Torr | [5] |

| Density (predicted for cis-isomer) | 1.169 g/cm³ | [4][5] |

| Solubility | Soluble in organic solvents | [1] |

Boiling Point: The experimentally determined boiling point of 106 °C under a reduced pressure of 15 Torr is a key characteristic for the purification of this compound.[5] Distillation under vacuum is the method of choice for purifying high-boiling liquids that may decompose at their atmospheric boiling point. The presence of both a hydroxyl and an ester functional group leads to a relatively high boiling point due to hydrogen bonding and dipole-dipole interactions.

Solubility: Methyl trans-3-hydroxycyclopentane-1-carboxylate is soluble in common organic solvents.[1] Its solubility in nonpolar solvents is facilitated by the cyclopentane ring and the methyl group of the ester, while the hydroxyl and carbonyl groups allow for miscibility with polar organic solvents. The solubility in water is expected to be limited due to the significant nonpolar hydrocarbon portion of the molecule.

Spectroscopic Data (Predicted)

While experimental spectra for methyl trans-3-hydroxycyclopentane-1-carboxylate are not widely published, the expected spectroscopic characteristics can be predicted based on its functional groups. This predictive analysis is a crucial tool for compound identification and characterization in a research setting.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The chemical shifts (δ) are predicted to be in the following regions:

-

-OH (hydroxyl proton): A broad singlet, typically in the range of 2-5 ppm, whose exact position is dependent on concentration and solvent.

-

-OCH₃ (methyl ester protons): A sharp singlet around 3.7 ppm.

-

-CH-OH (proton on the carbon bearing the hydroxyl group): A multiplet around 4.0-4.5 ppm.

-

-CH-COOCH₃ (proton on the carbon bearing the ester group): A multiplet around 2.5-3.0 ppm.

-

Cyclopentane ring protons: A series of complex multiplets between 1.5 and 2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule:

-

C=O (carbonyl carbon): A signal in the range of 170-175 ppm.

-

-CH-OH (carbon attached to the hydroxyl group): A signal around 70-75 ppm.

-

-OCH₃ (methyl ester carbon): A signal around 50-55 ppm.

-

-CH-COOCH₃ (carbon attached to the ester group): A signal around 40-45 ppm.

-

Cyclopentane ring carbons: Signals in the aliphatic region, typically between 20 and 40 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule:

-

-OH stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O stretch (ester and alcohol): Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, methyl trans-3-hydroxycyclopentane-1-carboxylate would be expected to show a molecular ion peak [M]⁺ at m/z = 144. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 113, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z = 85.

Experimental Protocols

The determination of the physical properties of a compound like methyl trans-3-hydroxycyclopentane-1-carboxylate requires precise and validated experimental procedures.

Boiling Point Determination (Micro Method)

The causality behind choosing a micro method for boiling point determination lies in the conservation of a potentially valuable or sparsely available research compound.

Methodology:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a boiling point function.

-

The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

This protocol is self-validating as the point at which the liquid enters the capillary corresponds to the temperature where the vapor pressure of the liquid equals the external pressure.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for micro boiling point determination.

Spectroscopic Analysis Sample Preparation

The choice of solvent and concentration for spectroscopic analysis is critical for obtaining high-quality data.

¹H and ¹³C NMR:

-

Approximately 5-10 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube for analysis.

IR Spectroscopy:

-

For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to create a uniform thin film.

-

This method is chosen for its simplicity and because it provides a spectrum of the pure compound without solvent interference.

-